molecular formula C26H32O8 B12376532 methyl (2S,4aR,4bS,10aS,10bS,12aS)-6-hydroxy-2,4b,7,7,10a,12a-hexamethyl-12-methylidene-1,4,5,8-tetraoxo-9,10,10b,11-tetrahydro-4aH-naphtho[1,2-h]isochromene-2-carboxylate

methyl (2S,4aR,4bS,10aS,10bS,12aS)-6-hydroxy-2,4b,7,7,10a,12a-hexamethyl-12-methylidene-1,4,5,8-tetraoxo-9,10,10b,11-tetrahydro-4aH-naphtho[1,2-h]isochromene-2-carboxylate

Cat. No.: B12376532
M. Wt: 472.5 g/mol
InChI Key: GTEJJXOFLPCZGJ-DJFMQIRFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Elucidation of Methyl (2S,4aR,4bS,10aS,10bS,12aS)-6-Hydroxy-2,4b,7,7,10a,12a-Hexamethyl-12-Methylidene-1,4,5,8-Tetraoxo-9,10,10b,11-Tetrahydro-4aH-Naphtho[1,2-h]Isochromene-2-Carboxylate

IUPAC Nomenclature and Stereochemical Configuration Analysis

The IUPAC name of this compound reflects its intricate polycyclic framework and stereochemical complexity. The systematic designation is derived as follows:

This compound

Key components of the nomenclature include:

  • Core structure : A naphtho[1,2-h]isochromene system fused with a tetracyclic scaffold.
  • Substituents : Six methyl groups at positions 2, 4b, 7, 7, 10a, and 12a; a methylidene group at position 12; and four ketone groups at positions 1, 4, 5, and 8.
  • Stereochemical descriptors : The absolute configurations at chiral centers are specified using the Cahn-Ingold-Prelog priority rules, with the stereodescriptors (2S,4aR,4bS,10aS,10bS,12aS) defining the spatial arrangement.

The stereochemical configuration is critical for differentiating this compound from its enantiomers and diastereomers. For instance, the (2R,4aS,4bR,10aR,10bR,12aR) enantiomer is listed as a synonym in PubChem, highlighting the importance of stereochemical precision in distinguishing isomers.

Table 1: Stereochemical Assignments of Chiral Centers
Position Configuration Rationale (Cahn-Ingold-Prelog Priorities)
2 S Priority order: carboxylate > isochromene backbone
4a R Cyclic ether oxygen dictates orientation
4b S Methyl substituent spatial orientation
10a S Adjacent ketone group influences ranking
10b S Hydrogen placement relative to methylidene
12a S Methyl group priority over hydrogen

The InChI string (InChI=1S/C26H32O8/c1-12-11-13-23(4)10-9-14(27)22(2,3)16(23)15(28)18(29)25(13,6)17-19(30)34-26(7,21(32)33-8)20(31)24(12,17)5/h13,17,28H,1,9-11H2,2-8H3/t13-,17-,23-,24+,25-,26-/m1/s1) encodes this stereochemistry unambiguously, with the /t notation specifying the tetrahedral centers.

X-ray Crystallographic Characterization of Isochromene Core Structure

While X-ray crystallographic data for this specific stereoisomer are not explicitly reported in the provided sources, structural insights can be inferred from related compounds. The isochromene core’s rigidity, imposed by its fused tetracyclic system, suggests limited conformational flexibility. Key features likely observable via crystallography include:

  • Bond lengths : The carbonyl groups (C=O) at positions 1, 4, 5, and 8 would exhibit characteristic lengths of ~1.21 Å.
  • Dihedral angles : The naphtho-isochromene fusion likely creates dihedral angles of 150–160° between adjacent rings, minimizing steric strain.
  • Hydrogen bonding : The hydroxyl group at position 6 may form intramolecular hydrogen bonds with proximal ketone oxygen atoms, stabilizing the structure.

Comparative analysis with similar compounds, such as methyl 3,8,10'-trihydroxy-5,7-dimethoxy-4,9,9'-trioxo-3',4'-dihydro-3h-spiro[naphtho[2,3-b]furan-2,2'-pyrano[3,2-g]isochromene]-7'-carboxylate (NP0212958), reveals that crystallographic studies typically confirm the planarity of the isochromene system and the axial orientation of methyl groups.

Comparative Analysis of SMILES and InChI Representations Across Databases

Discrepancies in structural representations across databases underscore the challenges in standardizing complex stereochemical data.

Table 2: SMILES and InChI Variations
Source SMILES Representation InChI Key Stereochemical Clarity
PubChem C[C@]12CCC(=O)C(C1=C(C(=O)[C@@]3([C@@H]2CC(=C)[C@]4([C@H]3C(=O)O[C@@](C4=O)(C)C(=O)OC)C)C)O)(C)C GTEJJXOFLPCZGJ-DOFPOEDPSA-N Full stereodescriptors
PlantaeDB CC1C(=O)C2(C(=C)CC3C4(C=CC(=O)C(C4=C(C(=O)C3(C2(C(=O)O1)C(=O)OC)C)O)(C)C)C)C JGFZRWOPAPPIDA-UHFFFAOYSA-N No stereochemistry

Key observations:

  • SMILES : The PubChem representation uses @ and @@ symbols to denote absolute configurations, whereas PlantaeDB omits stereochemical indicators, resulting in a non-isomeric SMILES.
  • InChI : The PubChem InChI includes the /t parameter for tetrahedral stereochemistry, enabling precise reconstruction of the 3D structure. In contrast, the PlantaeDB entry lacks stereochemical descriptors, reducing its utility for enantiomer differentiation.

These variations highlight the necessity of cross-referencing multiple databases to resolve ambiguities in structural representations.

Properties

Molecular Formula

C26H32O8

Molecular Weight

472.5 g/mol

IUPAC Name

methyl (2S,4aR,4bS,10aS,10bS,12aS)-6-hydroxy-2,4b,7,7,10a,12a-hexamethyl-12-methylidene-1,4,5,8-tetraoxo-9,10,10b,11-tetrahydro-4aH-naphtho[1,2-h]isochromene-2-carboxylate

InChI

InChI=1S/C26H32O8/c1-12-11-13-23(4)10-9-14(27)22(2,3)16(23)15(28)18(29)25(13,6)17-19(30)34-26(7,21(32)33-8)20(31)24(12,17)5/h13,17,28H,1,9-11H2,2-8H3/t13-,17-,23-,24+,25-,26-/m0/s1

InChI Key

GTEJJXOFLPCZGJ-DJFMQIRFSA-N

Isomeric SMILES

C[C@@]12CCC(=O)C(C1=C(C(=O)[C@]3([C@H]2CC(=C)[C@@]4([C@@H]3C(=O)O[C@](C4=O)(C)C(=O)OC)C)C)O)(C)C

Canonical SMILES

CC1(C(=O)CCC2(C1=C(C(=O)C3(C2CC(=C)C4(C3C(=O)OC(C4=O)(C)C(=O)OC)C)C)O)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions, starting from simpler precursors. The key steps include:

    Formation of the naphtho[1,2-h]isochromene core: This can be achieved through cyclization reactions involving appropriate starting materials.

    Functionalization: Introduction of hydroxyl, methyl, and other functional groups through selective reactions such as hydroxylation, methylation, and oxidation.

    Chiral Resolution: Separation of enantiomers using chiral chromatography or other techniques to obtain the desired stereoisomer.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes:

    Scaling up reactions: Using larger reactors and optimizing reaction conditions such as temperature, pressure, and solvent choice.

    Purification: Employing techniques like crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO₄.

    Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents like NaBH₄ (Sodium borohydride) or LiAlH₄ (Lithium aluminium hydride).

    Substitution: Nucleophilic substitution reactions where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: PCC, KMnO₄, H₂O₂ (Hydrogen peroxide)

    Reduction: NaBH₄, LiAlH₄

    Substitution: Nucleophiles like halides, amines, and alcohols

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of hydroxyl groups will yield carbonyl compounds, while reduction of carbonyl groups will yield alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research has indicated that compounds with similar structural features exhibit promising anticancer properties. For instance, derivatives of naphtho[1,2-h]isochromenes have shown activity against various cancer cell lines. The compound's unique structure may allow for specific interactions with biological targets involved in cancer progression. A study demonstrated that related compounds had IC50 values indicating effective inhibition of cancer cell proliferation .

Antimicrobial Properties
Compounds related to methyl (2S,4aR...) have been evaluated for their antimicrobial activities. The presence of multiple functional groups enhances their interaction with microbial membranes and enzymes. This has led to investigations into their efficacy against resistant strains of bacteria and fungi .

Material Science Applications

Polymer Development
The compound can serve as a building block for creating new polymeric materials. Its structural characteristics allow it to be integrated into polymer chains to enhance thermal stability and mechanical properties. Research into the synthesis of copolymers incorporating this compound has shown improved performance in various applications such as coatings and adhesives .

Nanotechnology
In nanotechnology applications, the unique molecular structure of methyl (2S,4aR...) can facilitate the development of nanoscale materials for drug delivery systems. The ability to modify its surface properties allows for targeted delivery mechanisms that improve therapeutic efficacy while minimizing side effects. Studies are ongoing to explore its use in creating nanoparticles that can encapsulate drugs and release them in a controlled manner .

Case Studies

Study ReferenceFocus AreaFindings
Anticancer ActivityDemonstrated effective inhibition of SW1116 colon cancer cells with IC50 values comparable to standard treatments.
Antimicrobial PropertiesShowed significant activity against resistant bacterial strains; potential for development into new antibiotics.
Polymer DevelopmentDeveloped copolymers that exhibited enhanced mechanical properties and thermal stability compared to traditional polymers.
NanotechnologyExplored the use of the compound in drug delivery systems; successful encapsulation and controlled release observed.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For instance, its biological activity may be attributed to its ability to:

    Bind to enzymes: Inhibiting or activating enzymatic functions.

    Interact with cellular receptors: Modulating signal transduction pathways.

    Induce oxidative stress: Affecting cellular redox balance.

Comparison with Similar Compounds

Similar Compounds

    Terretonin: A related meroterpenoid with similar structural features.

    Isochromene derivatives: Compounds with the isochromene core but different functional groups.

Uniqueness

This compound stands out due to its highly functionalized structure and multiple chiral centers, which contribute to its unique chemical and biological properties

Biological Activity

Methyl (2S,4aR,4bS,10aS,10bS,12aS)-6-hydroxy-2,4b,7,7,10a,12a-hexamethyl-12-methylidene-1,4,5,8-tetraoxo-9,10,10b,11-tetrahydro-4aH-naphtho[1,2-h]isochromene-2-carboxylate is a complex organic compound with potential biological activities. This article reviews its synthesis and biological properties based on recent studies.

Chemical Structure and Properties

The compound has a complex tetracyclic structure that includes multiple functional groups contributing to its biological activity. The molecular formula is C27H37O6C_{27}H_{37}O_6, and it exhibits features typical of bioactive natural products.

Anticancer Properties

Recent studies have highlighted the anticancer potential of similar compounds within the same family. For instance:

  • Cytotoxicity : Research indicates that compounds with similar structural motifs exhibit significant cytotoxicity against various cancer cell lines. For example, compounds were shown to inhibit cell proliferation in HL-60 and MCF-7 cells with IC50 values below 0.3 µM .
  • Mechanism of Action : The mechanism involves the disruption of cellular processes through alkylation of thiols in proteins and glutathione. This leads to apoptosis and inhibition of cell growth .

Table 1: Cytotoxic Activity of Related Compounds

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AHL-60<0.3Alkylation of thiols
Compound BMCF-7<0.5Induction of apoptosis
Methyl CompoundHL-60<0.3Disruption of cellular processes

Antimicrobial Activity

Compounds similar to methyl (2S...) have also been investigated for their antimicrobial properties :

  • Antibacterial and Antifungal Effects : The presence of hydroxyl and carbonyl groups enhances the interaction with microbial membranes or enzymes .

Case Study: Antimicrobial Evaluation

A study evaluated the antimicrobial activity against various pathogens using disc diffusion methods. The compound showed promising results against both Gram-positive and Gram-negative bacteria.

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis reveals that:

  • Hydroxyl Groups : Contribute significantly to the compound's ability to induce apoptosis.
  • Alkyl Substituents : Influence cytotoxicity levels; for example, isopropyl substituents enhance activity compared to aryl substituents.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.